Chloroprene

説明

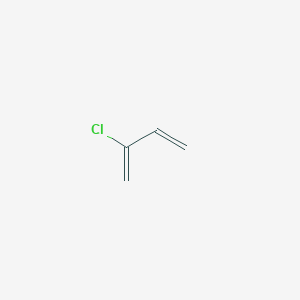

Structure

3D Structure

特性

IUPAC Name |

2-chlorobuta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl/c1-3-4(2)5/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACLQRRMGMJLJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl, Array | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9010-98-4 | |

| Record name | Polychloroprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020316 | |

| Record name | Chloroprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloroprene, stabilized appears as a clear colorless liquid. Flash point -4 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water. Vapors heavier than air. Used to make neoprene rubber., Colorless liquid with a pungent, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a pungent, ether-like odor. | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Chloroprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

138.9 °F at 760 mmHg (NTP, 1992), 59.4 °C, 139 °F | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

-4 °F (NTP, 1992), -4 °F, -20 °C (OPEN CUP), -20 °C c.c. | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Chloroprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slightly soluble (NTP, 1992), Miscible in ethyl ether, acetone, and benzene; slightly soluble in water., Soluble in alcohol, diethyl ether, Solubility in water, g/100ml at 20 °C: 0.03 (very poor), Slight | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.9583 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.956 @ 20 °C/4 °C, Density of saturated air: 1.57 (air= 1), Relative density (water = 1): 0.96, 0.96 | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (AIR= 1), Relative vapor density (air = 1): 3.1 | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

118 mmHg at 50 °F ; 188 mmHg at 68 °F (NTP, 1992), 215.0 [mmHg], 215 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 23.2, 188 mmHg | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta-Chloroprene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

INHIBITORS SUCH AS HYDROQUINONE OR PHENOTHIAZINE ARE GENERALLY ADDED WHEN IT IS TO BE STORED. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

126-99-8, 9010-98-4 | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroprene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloroprene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHLOROPRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butadiene, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloroprene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobuta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.381 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-Butadiene, 2-chloro-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROPRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42L93DWV3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Butadiene, 2-chloro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/EI92DDA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-202 °F (NTP, 1992), -130 °C, -153 °F | |

| Record name | CHLOROPRENE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-CHLORO-1,3-BUTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1618 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CHLOROPRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0133 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | β-CHLOROPRENE (2-CHLORO-1,3-BUTADIENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/188 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | beta-Chloroprene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0133.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Historical and Foundational Research on Chloroprene

Early Synthetic Routes and Methodological Evolution

The commercial production of chloroprene has been defined by two primary synthetic methods. Initially, this compound was discovered as a byproduct during the synthesis of divinylacetylene (B1617328). nih.gov The development of a rubber-like polymer from this byproduct spurred investigations that led to the establishment of commercial production processes. nih.gov

Acetylene-Based Production Pathways

The original commercial route for producing this compound was based on acetylene (B1199291). nih.goviarc.fr This process involves two main steps. ecoinvent.orgchemicalbook.com First, acetylene is dimerized to produce vinylacetylene. ecoinvent.orgchemicalbook.com This reaction is typically catalyzed by a solution of cuprous chloride and an alkali metal salt. chemicalbook.com The resulting vinylacetylene is then subjected to hydrochlorination, where it reacts with hydrogen chloride to form this compound. ecoinvent.orgchemicalbook.com A catalyst, often a solution of cuprous chloride in hydrochloric acid, is also used in this second step. lookchem.com The selectivity of this process to this compound is approximately 92% based on the vinylacetylene used. lookchem.com Byproducts of this pathway can include divinylacetylene, acetaldehyde, and vinyl chloride. chemicalbook.com

Until the 1960s, this acetylene-based method was the primary means of producing this compound rubber. nexanteca.com However, due to the rising cost of acetylene compared to butadiene, many countries began to shift away from this process. iarc.frecoinvent.org

Butadiene-Based Production Pathways

Since the 1960s, butadiene has largely replaced acetylene as the primary feedstock for this compound production due to economic factors. nih.goviarc.fr This modern process consists of three main steps. nih.govecoinvent.org The first step is the chlorination of butadiene, which can be done in either a liquid or vapor phase, resulting in a mixture of 3,4-dichloro-1-butene (B1205564) and 1,4-dichloro-2-butene. nih.govecoinvent.org Byproducts from this initial step include hydrochloric acid, 1-chloro-1,3-butadiene, trichlorobutenes, and tetrachlorobutanes. nih.goviarc.fr

The second step involves the catalytic isomerization of the 1,4-dichloro-2-butene from the initial mixture into 3,4-dichloro-1-butene. nih.govecoinvent.org This is achieved by heating the mixture in the presence of a catalyst. nih.goviarc.fr Finally, the third step is the dehydrochlorination of 3,4-dichloro-1-butene using a caustic solution, such as dilute sodium hydroxide (B78521), to yield this compound. nih.govecoinvent.orgwikipedia.org

Initial Toxicological Inquiries and Occupational Health Concerns

Early investigations into the health effects of this compound identified it as a toxic substance. wikipedia.org The primary routes of occupational exposure are through inhalation of the vapor and skin contact with the liquid. cdc.gov Initial symptoms of acute, high-level exposure in industrial settings included depression of the central nervous system, and damage to the lungs, liver, and kidneys. nih.gov Skin and mucous membrane irritation, as well as respiratory difficulties, were also reported. nih.gov

The first comprehensive examination of this compound's toxicity was reported in 1936 by Von Oettingen et al. cdc.gov Their studies on animals, though involving small numbers, indicated that high oral doses in rats led to fatalities, with autopsies revealing lung edema, internal bleeding, liver necrosis, and gastric inflammation. cdc.gov Later studies in the 1970s from Russia and Armenia reported on cancer cases among workers with high exposure to this compound. nih.gov For instance, one report noted 18 cases of lung cancer and 21 of skin cancer among chemical industry workers in an industrial area of Armenia. nih.gov

Concerns were also raised about the potential for this compound to cause adverse effects on the central nervous system (CNS), cardiovascular system, and kidneys. cdc.gov Some studies suggested a link between this compound exposure and changes in electroencephalogram (EEG) readings in workers, though the significance of these findings was considered difficult to assess without pre-exposure data. cdc.gov The U.S. National Institute for Occupational Safety and Health (NIOSH) identified potential health hazards as early as 1975, citing Russian studies of workers. wikipedia.org The primary occupational concerns are concentrated in facilities that produce this compound and use it to manufacture polythis compound. wikipedia.org

Milestones in this compound and Polythis compound Development

The history of this compound is intrinsically linked to the development of its polymer, polythis compound, commercially known as Neoprene. nih.govcbfrost-rubber.com

Interactive Data Table: Milestones in this compound and Polythis compound Development

The development of Neoprene was a significant milestone, creating a versatile synthetic rubber with high tensile strength, resilience, and resistance to oil, flame, oxygen, and ozone. britannica.com Initial production methods for DuPrene resulted in a product with a foul odor, which was later eliminated through process improvements that also reduced production costs. seventhwave.co.nz

Chemical Compound Information

Interactive Data Table: Chemical Compounds Mentioned

Advanced Synthetic Methodologies for Chloroprene

Catalytic Systems in Chloroprene Synthesis

The industrial production of this compound from butadiene involves three key stages: chlorination, isomerization, and dehydrochlorination, with catalysts playing a pivotal role in the isomerization and dehydrochlorination steps. nih.govwikipedia.orgecoinvent.org

The traditional acetylene-based route, while historically significant, has been largely supplanted by the more economical butadiene process. lookchem.comchemicalbook.com The acetylene (B1199291) process involves the dimerization of acetylene to vinylacetylene, followed by hydrochlorination to yield this compound. ecoinvent.orgprocurementresource.com A common catalyst for the dimerization step is a solution of cuprous chloride and an alkali metal salt. chemicalbook.comprocurementresource.com For the hydrochlorination of vinylacetylene, a cuprous chloride catalyst in hydrochloric acid solution is employed. chemicalbook.comprocurementresource.com

In the modern butadiene process, after the initial chlorination of butadiene, the resulting mixture of dichlorobutene (B78561) isomers must be isomerized. nih.govwikipedia.org The desired isomer for this compound synthesis is 3,4-dichloro-1-butene (B1205564). Catalysts such as copper(I) chloride (CuCl) or iron salts are used to facilitate the isomerization of the undesired 1,4-dichloro-2-butene to the 1,2-adduct (3,4-dichloro-1-butene). lookchem.comlookchem.com Zirconium fluoride (B91410) has also been investigated as a catalyst for this transposition. google.com

The final dehydrochlorination of 3,4-dichloro-1-butene to this compound is typically carried out using a dilute alkaline solution, such as sodium hydroxide (B78521). nih.govlookchem.com To enhance the reaction, phase-transfer catalysts like quaternary ammonium (B1175870) compounds can be utilized. google.com Research has also explored the use of lime (calcium oxide or hydroxide) in the presence of glycols or sugars as a dehydrochlorination system. google.com

Reaction Mechanisms of Industrial this compound Production

The production of this compound from butadiene is a three-step process:

Chlorination: Butadiene is chlorinated to produce a mixture of 3,4-dichloro-1-butene and 1,4-dichloro-2-butene. wikipedia.orgintratec.usgloballcadataaccess.org

Isomerization: The 1,4-dichloro-2-butene isomer is converted to the desired 3,4-dichloro-1-butene. wikipedia.orgintratec.usgloballcadataaccess.org

Dehydrochlorination: 3,4-dichloro-1-butene is treated with a base to eliminate hydrogen chloride and form this compound. wikipedia.orgintratec.usgloballcadataaccess.org

Chlorination Reaction Kinetics and Selectivity

The chlorination of butadiene can be performed in either the liquid or vapor phase. nih.govecoinvent.org Vapor-phase chlorination is often carried out at elevated temperatures, for instance, around 250°C to 330°C. lookchem.comgloballcadataaccess.org The reaction is exothermic, and controlling the temperature is crucial to maximize the selectivity towards the desired dichlorobutene isomers. google.com At butadiene conversion rates of 10-25%, the selectivity to the dichlorobutene mixture can be as high as 85-95%. lookchem.comlookchem.com A commercial process described involves reacting butadiene and chlorine vapor in a molar ratio of about 5:1 to 50:1 at temperatures below 250°C, achieving dichlorobutene yields of over 90%. google.com

Isomerization Pathways of Dichlorobutenes

The mixture of dichlorobutenes from the chlorination step contains both 3,4-dichloro-1-butene and 1,4-dichloro-2-butene. nih.govwikipedia.org Since only the 3,4-dichloro-1-butene is the direct precursor to this compound, the 1,4-isomer must be isomerized. wikipedia.orgintratec.us This is typically achieved by heating the mixture to 60–120°C in the presence of a catalyst. nih.govwikipedia.org The equilibrium is driven towards the desired 3,4-isomer by continuously removing it through distillation, as it has a lower boiling point (123°C) compared to the 1,4-isomer. lookchem.comlookchem.com This process can achieve a selectivity of 95-98% for the 3,4-dichloro-1-butene. lookchem.comlookchem.com The isomerization is an allylic rearrangement, and various catalysts, including metallic halides like zinc chloride and zirconium fluoride, have been explored to improve yields and minimize side reactions. google.com

Dehydrochlorination Reaction Dynamics

The final step in this compound synthesis is the dehydrochlorination of 3,4-dichloro-1-butene. This reaction involves the removal of a hydrogen atom from the 3-position and a chlorine atom from the 4-position, forming a double bond. wikipedia.org This is typically accomplished by treating the dichlorobutene with a dilute aqueous solution of a strong base, such as sodium hydroxide, at around 85-90°C. lookchem.comgloballcadataaccess.org The yield of this compound from this step is generally high, in the range of 90-95%. lookchem.comlookchem.com The reaction can be carried out in the presence of phase-transfer catalysts, like quaternary ammonium chlorides, to improve efficiency. google.com Alternative methods using lime and primary amines have also been investigated. google.comepo.org

By-product Formation and Separation Strategies in this compound Synthesis

Several by-products are formed during the synthesis of this compound. In the initial chlorination of butadiene, by-products include hydrochloric acid, 1-chloro-1,3-butadiene, trichlorobutenes, and tetrachlorobutanes. nih.gov In the older acetylene process, by-products included divinylacetylene (B1617328), acetaldehyde, and vinyl chloride. chemicalbook.com The primary impurity in the final this compound product is often 1-chlorobuta-1,3-diene, which is typically removed by distillation. wikipedia.org

Separation of the desired products and by-products is crucial for obtaining high-purity this compound. Distillation is a key separation technique used throughout the process. For instance, the dichlorobutene isomers are separated by distillation, taking advantage of their different boiling points. lookchem.comlookchem.com The final crude this compound is also purified by distillation to remove impurities like 1-chlorobuta-1,3-diene. wikipedia.org In the acetylene process, fractional distillation is used to separate pure vinylacetylene from by-products. chemicalbook.com

Green Chemistry Principles in this compound Production

The chemical industry is increasingly focusing on sustainable practices, and this compound production is no exception. marketresearch.com Key areas of focus for applying green chemistry principles include:

Atom Economy: The butadiene process is generally more atom-economical than the acetylene process.

Catalysis: The use of highly selective and recyclable catalysts can reduce waste and energy consumption. marketresearch.com Research into more efficient catalysts for isomerization and dehydrochlorination contributes to this goal.

Alternative Reagents: Investigating the use of more environmentally benign reagents, such as using lime instead of sodium hydroxide for dehydrochlorination, can reduce the environmental impact. google.com

Waste Reduction and Recycling: Developing processes that minimize by-product formation and enable the recycling of unreacted materials and solvents is a key aspect of green chemistry. For example, unreacted vinylacetylene in the acetylene process is recovered and recycled. chemicalbook.com

Energy Efficiency: Optimizing reaction conditions and developing less energy-intensive separation processes can significantly reduce the carbon footprint of this compound production. marketresearch.com

Renewable Feedstocks: While currently dominated by fossil fuel-derived butadiene and acetylene, future research may explore bio-based routes to these starting materials. Some alternative approaches to producing the final polythis compound product, such as using limestone-derived this compound, aim to reduce the reliance on petroleum. aldersportswear.com

Safer Chemicals: Efforts are being made to develop safer curing systems for polythis compound rubber, moving away from potentially harmful accelerators. allenpress.com

Innovations in catalyst technology and process optimization continue to drive the this compound industry towards more sustainable and environmentally friendly manufacturing practices. marketresearch.com

Sustainable Synthesis Routes and Process Intensification

The manufacturing of this compound, a critical monomer for polythis compound elastomers, has traditionally relied on energy-intensive processes. scribd.com Modern advancements focus on developing more sustainable and efficient synthesis routes through green process engineering and process intensification. researchgate.net The goal is to maximize production and quality while minimizing resource consumption and environmental impact. researchgate.net

One significant area of research is the optimization of the dehydrochlorination of 3,4-dichloro-1-butene (3,4-DCB) to this compound. A novel approach utilizes biodegradable ionic liquids derived from D-glucose as phase-transfer catalysts. acs.org This method allows the reaction to proceed in a two-phase system with an aqueous solution of sodium hydroxide at room temperature, achieving a this compound yield of over 99% with 100% selectivity in just one hour. acs.org The catalysts in this process can be recycled multiple times without losing activity, presenting a significant step towards an environmentally sustainable industrial process. acs.org

Process intensification strategies have also been developed to enhance efficiency. For instance, an improved process for this compound production involves using the aqueous mixture of sodium hydroxide and sodium chloride directly from a chlor/alkali cell liquor for the dehydrochlorination step. google.com This method eliminates the energy-intensive step of concentrating the cell liquor to isolate pure sodium hydroxide. google.com Furthermore, the resulting aqueous brine phase can be separated and recirculated back to the electrolysis apparatus, creating a closed-loop system that saves energy and mitigates brine disposal problems. google.com Research has also shown that using a continuous, counter-current column for reactive extraction can enhance extraction efficiency by 19% and cut solvent consumption in half. researchgate.net

| Parameter | Traditional Process (Butadiene Route) | Sustainable/Intensified Process | Key Advantage |

|---|---|---|---|

| Catalyst/Reaction Medium | Aqueous sodium hydroxide solution. google.com | D-glucose-based ionic liquids as phase-transfer catalysts. acs.org | High yield (>99%), high selectivity (100%), catalyst recyclability, room temperature operation. acs.org |

| Energy Consumption | Requires energy to concentrate sodium hydroxide from chlor/alkali process. google.com | Direct use of chlor/alkali cell liquor, eliminating the need for concentration. google.com | Significant energy savings. google.com |

| Reactor Technology | Conventional batch reactors. scribd.com | Continuous, counter-current columns for reactive extraction. researchgate.net | Increased extraction efficiency, reduced solvent consumption. researchgate.net |

Renewable Feedstock Development for this compound Monomer

The dominant modern production route for this compound is based on butadiene, a monomer typically derived from petroleum-based feedstocks. scribd.comstraitsresearch.com Consequently, the development of renewable pathways to produce butadiene is central to creating bio-based this compound. A key strategy involves leveraging biomass as a primary raw material. google.com

One patented method describes the production of renewable butadiene from biomass-derived butanols. google.com Through processes like fermentation of carbohydrates from biomass, a relatively pure butanol feedstock can be obtained. google.com This butanol is then dehydrated to produce C4 olefins, which are subsequently dehydrogenated to yield renewable butadiene. google.com This bio-based butadiene can then be chlorinated and dehydrochlorinated using established methods to produce a this compound monomer with a significantly reduced fossil fuel footprint. straitsresearch.comgoogle.com

The industry is actively exploring the development of these bio-based materials to decrease reliance on volatile crude oil prices and to meet the growing demand for sustainable products. straitsresearch.comvinachem.com.vnglobalgrowthinsights.com While much of the commercial focus has been on the final polymer, the foundation of a "green" polythis compound lies in the synthesis of the this compound monomer from renewable sources. straitsresearch.comvinachem.com.vn Another related approach in creating more sustainable end-products involves using biomass-derived reinforcement materials, such as cellulose (B213188) nanofibers (CNF), in polythis compound composites. european-rubber-journal.comjapanrubberweekly.com This strategy aims to replace fossil fuel-derived additives like carbon black, further reducing the carbon footprint of the final rubber products. european-rubber-journal.com

| Feedstock Source | Intermediate(s) | Process | Final Monomer |

|---|---|---|---|

| Petroleum (Crude Oil) | Petrochemicals, Butadiene. scribd.comvinachem.com.vn | Steam Cracking, Chlorination, Dehydrochlorination. scribd.comgoogle.com | Fossil-based this compound |

| Biomass (e.g., Carbohydrates) | Butanols, C4 Olefins, Renewable Butadiene. google.com | Fermentation, Dehydration, Dehydrogenation, Chlorination, Dehydrochlorination. google.com | Bio-based this compound |

Waste Minimization and By-product Valorization

This compound synthesis, whether via the older acetylene process or the modern butadiene route, generates various by-products. chemicalbook.comnih.gov The acetylene route can produce divinylacetylene and acetaldehyde, while the butadiene process yields isomers like 1-chlorobutadiene and unreacted dichlorobutenes. chemicalbook.comnih.gov Effective waste minimization and by-product valorization are crucial for improving the economic and environmental performance of this compound production.

A key strategy for waste minimization is the implementation of recycling loops within the production process. An improved dehydrochlorination process patented for its efficiency recycles the aqueous brine phase (consisting essentially of sodium chloride brine) back into an electrolysis unit. google.com This unit regenerates the sodium hydroxide-sodium chloride mixture needed for the dehydrochlorination step, thus avoiding the environmental issues and costs associated with brine disposal. google.com

By-product valorization involves converting waste streams into valuable products. In the broader context of chlorinated hydrocarbon manufacturing, a process known as "valorization of chlorinated residuals (VCR)" has been developed. google.com This unit takes chlorinated organic by-products, which can be generated during the production of vinyl chloride monomer and other related chemicals, and uses them as a feedstock to produce anhydrous hydrogen chloride (HCl). google.com This anhydrous HCl is a valuable raw material that can be reused in other chemical processes, such as the production of vinyl chloride monomer from acetylene, effectively turning a waste stream into a valuable commodity. google.com Such integrated approaches are essential for moving towards a circular economy in the chemical industry. mdpi.com

| Process Step | Waste/By-product Generated | Minimization/Valorization Strategy | Outcome |

|---|---|---|---|

| Dehydrochlorination of Dichlorobutene | Aqueous brine (sodium chloride solution). google.com | Recirculation of the brine phase to an electrolysis apparatus. google.com | Regeneration of sodium hydroxide reactant; avoidance of brine disposal. google.com |

| Butadiene Chlorination | Dichlorobutene isomers (e.g., 1,4-dichloro-2-butene). nih.gov | Catalytic isomerization to the desired 3,4-dichloro-1-butene intermediate. nih.gov | Increased yield of the primary intermediate. |

| Overall Chlorinated Hydrocarbon Manufacturing | Chlorinated organic intermediates/by-products. google.com | Use as feedstock in a Valorization of Chlorinated Residuals (VCR) process unit. google.com | Production of valuable anhydrous hydrogen chloride (HCl). google.com |

Polymerization Science and Polychloroprene Materials Engineering

Fundamental Polymerization Mechanisms of Chloroprene

The synthesis of polythis compound, a synthetic rubber renowned for its chemical stability and flexibility, is achieved through the polymerization of this compound (2-chloro-1,3-butadiene). researchgate.netwikipedia.orgslideshare.net This process can proceed via several distinct mechanisms, each influencing the final properties of the polymer.

Emulsion Polymerization Kinetics and Thermodynamics

Commercial production of polythis compound predominantly utilizes free-radical emulsion polymerization. wikipedia.orgresearchgate.net This method involves dispersing this compound monomer in an aqueous medium with the aid of a surfactant. The polymerization is typically initiated by a water-soluble catalyst, such as potassium persulfate. wikipedia.orgnih.gov

The kinetics of emulsion polymerization can be described by Smith-Ewart theory, which outlines three intervals of reaction. free.fr In Interval I, free radicals initiate polymerization within monomer-swollen surfactant micelles, forming polymer particles. As polymerization proceeds, monomer diffuses from droplets in the aqueous phase to these growing particles. The rate of polymerization is influenced by factors such as initiator and emulsifier concentration, reaction temperature, and monomer concentration. sciengine.com For instance, the polymerization rate follows first-order kinetics with an activation energy of approximately 82 kJ mol⁻¹ (19.6 kcal mol⁻¹). free.fr

From a thermodynamic perspective, the polymerization of this compound is an exothermic process, with a heat of polymerization ranging from -68 to -75 kJ/mol. free.fr This release of energy is a driving force for the reaction. The conversion of the carbon-carbon double bond in the monomer to single bonds in the polymer chain results in a decrease in enthalpy, favoring the formation of the polymer. researchgate.net

Free-Radical Polymerization Processes

Free-radical polymerization is the most common method for synthesizing polythis compound. scribd.comontosight.ai It can be carried out in bulk, solution, or emulsion, with emulsion polymerization being the preferred commercial method. scribd.comcollegedunia.com The process is initiated by free radicals generated from an initiator, which then propagate by adding to this compound monomers. collegedunia.com

Oxygen has a significant impact on free-radical polymerization, acting as an inhibitor. free.frradtech.org It readily reacts with the carbon-centered radicals of the growing polymer chains, forming peroxy radicals. radtech.org These peroxy radicals are generally less reactive and can terminate the polymerization process, leading to an uncured surface. nih.gov The presence of oxygen can create an induction period at the beginning of the polymerization, during which the oxygen is consumed. free.fr The formation of peroxides due to oxygen exposure is a major consideration in the manufacturing and storage of this compound. free.fr

This compound monomer is prone to dimerization and autopolymerization, especially during storage at ambient temperatures. free.fr These reactions occur through different mechanisms. Dimerization is a thermally initiated process that follows second-order kinetics and is not inhibited by free-radical inhibitors. free.fr Autopolymerization, on the other hand, is typically initiated by free-radical processes, which can be triggered by exposure to oxygen. free.fr These spontaneous reactions are a significant source of exothermic heat and must be carefully controlled to prevent runaway reactions. free.fr

Ionic Polymerization Behavior (Cationic and Anionic)

While free-radical polymerization is the dominant method, this compound can also undergo ionic polymerization, though it is less common. free.fr

Cationic Polymerization: The use of Lewis acids as initiators can induce cationic polymerization of this compound. However, this method often yields resinous homopolymers with cyclic structures and reduced unsaturation rather than the desired linear elastomer. free.fr Cationic polymerization has also been employed to create graft polymers of polythis compound with monomers like isobutylene (B52900) and α-methylstyrene. free.fr

Anionic Polymerization: Anionic polymerization of this compound, initiated by organometallic compounds like lithium metal initiators, has been investigated. free.fr However, the interaction between the chlorine atom in the this compound monomer and the metal catalyst can be strong, leading to catalyst deactivation. google.com This makes it challenging to achieve high yields of desirable rubbery products. free.frgoogle.com Studies have shown that anionic polymerization can produce a polythis compound with good freeze resistance. free.fr

Polymerization Initiators and Accelerators in Polythis compound Synthesis

A variety of chemical agents are employed to initiate and accelerate the polymerization and subsequent vulcanization (cross-linking) of polythis compound.

Initiators: For free-radical emulsion polymerization, water-soluble redox catalysts are commonly used to achieve high reaction rates at relatively low temperatures. nih.gov Potassium persulfate is a widely used initiator. wikipedia.orgnih.gov Azo compounds, such as α,α'-azoisobutyronitrile (AIBN), are also effective initiators, particularly in solution polymerization. researchgate.netshu.ac.uk In some specialized applications, ceric ammonium (B1175870) nitrate (B79036) has been used to initiate graft copolymerization of this compound onto cationic starch. researchgate.net

Accelerators: In the vulcanization of polythis compound, accelerators are used to control the cross-linking process and enhance the final properties of the rubber. While common rubber accelerators are often ineffective for polythis compound, specific systems have been developed. shu.ac.uk A widely used and effective accelerator system for polythis compound is a combination of a metal oxide, typically zinc oxide (ZnO), and a thiourea (B124793) derivative, most commonly ethylene (B1197577) thiourea (ETU). shu.ac.ukallenpress.com Other accelerators that have been investigated include dithiocarbamates and various amine- and sulfur-containing compounds. shu.ac.ukgoogle.comaston.ac.uk The choice of accelerator can significantly impact the properties of the final vulcanized product. free.fr

Data on Polymerization Initiators and Accelerators

| Type | Compound | Function | Polymerization/Curing System | Reference |

| Initiator | Potassium Persulfate | Initiates free-radical polymerization | Emulsion Polymerization | wikipedia.org, nih.gov |

| Initiator | Azo Compounds (e.g., AIBN) | Initiates free-radical polymerization | Solution Polymerization | shu.ac.uk, researchgate.net |

| Initiator | Ceric Ammonium Nitrate | Initiates graft copolymerization | Cationic Starch Grafting | researchgate.net |

| Accelerator | Zinc Oxide (ZnO) | Activates cross-linking | Vulcanization | shu.ac.uk, allenpress.com |

| Accelerator | Ethylene Thiourea (ETU) | Accelerates cross-linking | Vulcanization | shu.ac.uk, allenpress.com |

| Accelerator | Dithiocarbamates | Accelerates cross-linking | Vulcanization | google.com, aston.ac.uk |

Mechanism of Action of Curing Agents

The vulcanization of polythis compound is a complex process involving several competing mechanisms that are influenced by the specific curing agents used. europa.eu Unlike many other diene rubbers, the carbon-carbon double bonds in the polythis compound backbone are deactivated by the electronegative chlorine atom, making traditional sulfur vulcanization less effective. rdd.edu.iq Consequently, the curing of polythis compound typically relies on metal oxides, often in conjunction with organic accelerators. polytechguru.comallenpress.com

The most common system involves a combination of zinc oxide (ZnO) and magnesium oxide (MgO), often with an accelerator like ethylene thiourea (ETU). allenpress.comresearchgate.net The curing process is understood to initiate with the rearrangement of the 1,2-isomer units within the polythis compound chain. allenpress.comresearchgate.net This isomerization happens much more rapidly in the presence of ZnO. allenpress.com Following this rearrangement, a conjugated diene and zinc chloride (ZnCl2) are formed. allenpress.com The in-situ-formed ZnCl2 then catalyzes the crosslinking reactions. allenpress.com

Several mechanisms have been proposed for how these components interact to form crosslinks:

Cationic Mechanism with ZnO: Research suggests that ZnO can crosslink polythis compound on its own through a cationic mechanism. shu.ac.uk Evidence for this includes the appearance of a new peak in the FTIR spectra around 1580 cm-1, which is attributed to a carbon-carbon double bond. shu.ac.uk

Synergistic Action of ETU and ZnO: When ETU and ZnO are used together, a synergistic effect is observed, leading to a more efficient cure. shu.ac.uk The Pariser mechanism is a long-standing theory that proposes ETU reacts first with the polymer chain via its sulfur atom, creating a "pendant ETU". shu.ac.uk Subsequently, ZnO reacts with this pendant group, leading to the formation of a sulfur crosslink between polymer chains and by-products of ethylene urea (B33335) (EU) and zinc chloride (ZnCl2). shu.ac.uk However, more recent studies suggest that ZnO may interact with the polymer chain first, activating it for subsequent reaction with ETU. shu.ac.uk

Multiple Competing Reactions: It is now understood that the curing process is not a single, straightforward reaction but rather a combination of multiple, competing mechanisms. europa.eu Depending on the specific curing agents and conditions, different reactions may dominate, including bis-alkylation when using zinc oxide and thioureas, and sulfur cross-linking when thioureas are used. europa.eu

Development of Safer Accelerator Alternatives

The most widely used accelerator for polythis compound, ethylene thiourea (ETU), has been identified as a substance of very high concern due to its reproductive toxicity. clwydcompounders.comperainternational.comfst.com This has prompted significant research into developing safer, effective alternatives.

A primary focus of research has been the development of accelerator systems that are entirely free of thiourea derivatives. Several classes of compounds have been investigated as potential replacements for ETU.

Diamine and Dithiocarbamate (B8719985) Complexes: One promising approach involves the use of complexes formed between diamines and dithiocarbamates. aston.ac.uk For instance, a complex of piperazine-1-carbodithioic acid and 1,3-diaminopropane (B46017) (PNA5) has been shown to effectively crosslink polythis compound and provide vulcanizate properties comparable to those achieved with ETU. aston.ac.uk In this system, the diamine appears to activate the polymer chain in a manner similar to ZnO, enabling the dithiocarbamate group to form crosslinks. europa.euaston.ac.uk

Thiazole Heterocyclic Compounds: Compounds like 3-methyl-thiazolidine-thione-2 (MTT) have been explored as non-thiourea accelerators. researchgate.netakrochem.commatweb.com These accelerators are non-staining and can provide good vulcanization characteristics. akrochem.commatweb.com

Other Novel Accelerators: Research has led to the development of proprietary accelerators, such as SRM102, which has been designed as a safer alternative to ETU. clwydcompounders.comrobinsonbrothers.uk This accelerator has been shown to be effective in both general-purpose and high-performance polythis compound compounds, offering comparable properties to ETU-cured materials. clwydcompounders.com Another alternative is Accelerator PUR (1,3-Trimethylene-2-thiourea), a non-blooming thiourea accelerator that provides rapid cure rates and good physical properties. akrochem.com

The table below summarizes some of the non-thiourea based accelerator alternatives and their key features.

| Accelerator Type | Example(s) | Key Features |